molecular formula C6H14N2O3S B2641015 N-(morpholin-2-ylmethyl)methanesulfonamide CAS No. 1153762-77-6

N-(morpholin-2-ylmethyl)methanesulfonamide

Cat. No.: B2641015
CAS No.: 1153762-77-6
M. Wt: 194.25
InChI Key: ADNPJMCQRXUJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(morpholin-2-ylmethyl)methanesulfonamide is a chemical compound with the molecular formula C6H14N2O3S It is known for its unique structure, which includes a morpholine ring attached to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(morpholin-2-ylmethyl)methanesulfonamide typically involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Morpholine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(morpholin-2-ylmethyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of N-(morpholin-2-ylmethyl)methanesulfonamide is its role as an enzyme inhibitor. The sulfonamide moiety can form hydrogen bonds with active site residues of enzymes, which is crucial for inhibiting their activity. This characteristic is particularly valuable in drug development, where such compounds are explored for their potential therapeutic effects against diseases such as cancer and bacterial infections.

Case Study: Enzyme Interaction Studies

Research has demonstrated that this compound shows significant inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies utilizing binding assays and enzymatic activity measurements have revealed the compound's interactions with various biological systems, providing insights into its therapeutic potential .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing more complex pharmaceutical agents. Its ability to act as a versatile scaffold allows researchers to design new compounds with enhanced biological activities. The presence of the morpholine ring often contributes to improved pharmacological profiles, including increased solubility and bioavailability .

Synthesis and Mechanochemistry

The synthesis of this compound typically involves several steps that can be optimized for yield and purity. Mechanochemical methods have been explored to enhance the efficiency of its synthesis. For example, using solid-state reactions under controlled conditions can lead to higher yields compared to traditional liquid-phase reactions .

Structural Analogues

Several compounds share structural similarities with this compound, illustrating variations in ring structures and substituents that influence their biological activities. These analogues are often investigated for their potential therapeutic effects, expanding the scope of research in this area .

Mechanism of Action

The mechanism of action of N-(morpholin-2-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-morpholinylmethyl)methanesulfonamide
  • Methanesulfonamide, N-(2-morpholinylmethyl)-

Uniqueness

N-(morpholin-2-ylmethyl)methanesulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Biological Activity

N-(morpholin-2-ylmethyl)methanesulfonamide is a chemical compound with significant biological activity, primarily recognized for its role as an enzyme inhibitor. This article explores its mechanisms of action, therapeutic potential, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a morpholine ring, a methanesulfonamide group, and a methyl group. Its molecular formula is C₇H₁₅N₃O₂S, with a molecular weight of approximately 230.71 g/mol. The unique structural characteristics contribute to its biological properties, particularly in medicinal chemistry.

The compound acts primarily by inhibiting specific enzymes through interactions with their active sites. The sulfonamide group facilitates hydrogen bonding with enzyme residues, effectively blocking their catalytic activity. This inhibition can modulate various cellular pathways, which is crucial for its therapeutic applications against diseases such as cancer and bacterial infections .

Enzyme Inhibition

This compound has been shown to inhibit several key enzymes involved in critical biological processes:

Enzyme Inhibition Type Biological Pathway
KinasesCompetitiveCell signaling pathways
Carbonic anhydraseNon-competitiveAcid-base balance in cells
Dipeptidyl peptidaseCompetitiveRegulation of peptide hormones

These interactions underscore its potential as a therapeutic agent in treating conditions like hypertension, diabetes, and cancer.

Case Studies

  • Cancer Research : A study investigated the compound's effects on MCF-7 breast cancer cells, revealing that it significantly inhibited cell proliferation by inducing apoptosis. The compound altered gene expression related to cell cycle regulation and oxidative stress response .
  • Antibacterial Activity : In another study, this compound demonstrated efficacy against multi-drug resistant (MDR) bacterial strains. It enhanced the activity of β-lactam antibiotics by restoring their effectiveness against resistant strains through allosteric modulation of penicillin-binding proteins (PBPs) .

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics in biological systems due to its hydrochloride salt form, which enhances solubility. Toxicological assessments have shown that at therapeutic doses, the compound exhibits low toxicity profiles in preclinical models.

Future Directions in Research

Ongoing studies are focused on:

  • Structural Modifications : Exploring variations in the morpholine structure to enhance biological activity and selectivity.
  • Combination Therapies : Investigating the compound's potential in combination with other therapeutic agents to improve efficacy against resistant pathogens and cancer cells.
  • Mechanistic Studies : Further elucidating the molecular pathways affected by this compound to identify additional therapeutic targets.

Properties

IUPAC Name

N-(morpholin-2-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3S/c1-12(9,10)8-5-6-4-7-2-3-11-6/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNPJMCQRXUJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CNCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.